3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C16H13FN2O2 and its molecular weight is 284.29. The purity is usually 95%.
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Scientific Research Applications
Imaging Applications
One of the notable applications of fluorine-containing benzamide analogs, similar in structure to the mentioned compound, is in the field of positron emission tomography (PET) imaging. These compounds have been synthesized and evaluated as candidate ligands for imaging the sigma-2 receptor status of solid tumors. Specifically, fluorine-18 labeled compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their potential as imaging agents for solid tumors (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
The compound has relevance in the synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. Research on rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with difluorovinyl tosylate has led to the synthesis of diverse fluorinated heterocycles. These synthetic applications highlight the compound's utility in accessing fluorine-containing pharmacophores with potential biological activities (Wu et al., 2017).
Antimicrobial Activity
Compounds structurally related to "3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have been evaluated for their antimicrobial properties. For instance, novel fluorine-containing compounds with quinazolinone and thiazolidinone motifs have been synthesized and assessed for their in vitro antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. These studies indicate the compound's potential role in the development of new antimicrobial agents (Desai et al., 2013).
Cobalt-Catalyzed Synthesis
Research into cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes presents another application. This process facilitates the synthesis of 3- and 4-fluoroalkylated isoquinolinones, demonstrating the compound's utility in constructing complex fluorinated structures that could have pharmaceutical relevance (Kumon et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELABLMQXMXHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.